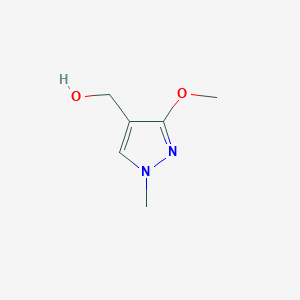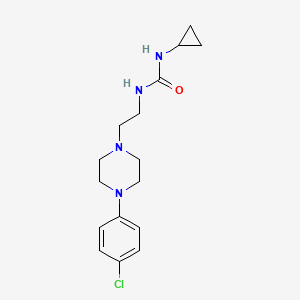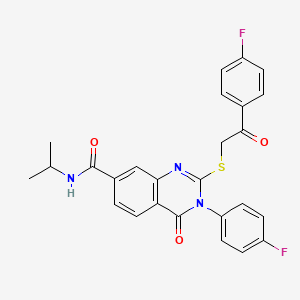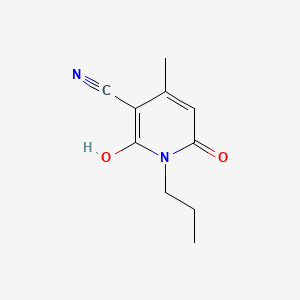
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is also known as IQ-1S and has been found to have potential applications in the field of medicine and pharmacology.
Scientific Research Applications
Polymer Science Applications
The study by Miyamoto et al. (1995) involves the preparation of four cyclic pseudoureas and their polymerization to produce pendant-type polyureas and main-chain-type polyureas. These findings highlight the potential of cyclic pseudoureas in developing novel polymeric materials (Miyamoto et al., 1995).
Antimicrobial Activities
Saravanan et al. (2015) synthesized a series of semicarbazide derivatives, demonstrating potential antimicrobial properties against human pathogenic microorganisms. This research emphasizes the chemical compound's relevance in developing new antimicrobial agents (Saravanan et al., 2015).
Herbicidal Activities
Luo et al. (2008) designed and synthesized triazolinone derivatives with phenylurea pharmacophores, identifying compounds with promising herbicidal activities. This study provides insights into the compound's application in agriculture for weed control (Luo et al., 2008).
Synthesis Methodologies
Fathalla et al. (2001) discussed a one-pot synthesis method for quinazolin-4-yl-thioureas, showcasing the versatility and efficiency of synthesizing related compounds. This contributes to the field of synthetic chemistry by providing a novel approach to compound synthesis (Fathalla et al., 2001).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde to a reaction flask", "Add phenylurea to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux", "Stir the reaction mixture for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol)", "Dry the solid product under vacuum", "Recrystallize the solid product from a suitable solvent (e.g. ethanol)" ] } | |
CAS RN |
899972-92-0 |
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.395 |
IUPAC Name |
1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24) |
InChI Key |
QPOITXACHHFGDU-OQKWZONESA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)